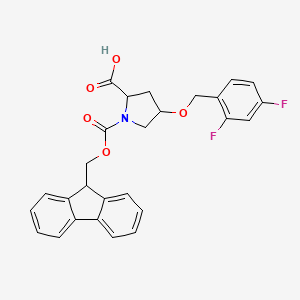

(4R)-1-Fmoc-4-(2,4-difluorobenzyloxy)-L-proline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4R)-1-Fmoc-4-(2,4-Difluorbenzyloxy)-L-Prolin ist eine synthetische Verbindung, die zur Klasse der fluorierten Prolin-Derivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Fluorenylmethyloxycarbonyl (Fmoc)-Schutzgruppe und eines 2,4-Difluorbenzyloxy-Substituenten am Prolinring aus. Die Fmoc-Gruppe wird häufig in der Peptidsynthese verwendet, um die Aminogruppe zu schützen, während die Difluorbenzyloxy-Gruppe Fluoratome einführt, die die Stabilität und biologische Aktivität der Verbindung verbessern können.

Vorbereitungsmethoden

Die Synthese von (4R)-1-Fmoc-4-(2,4-Difluorbenzyloxy)-L-Prolin umfasst in der Regel mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Schutz der Prolin-Aminogruppe: Die Aminogruppe von L-Prolin wird mit der Fmoc-Gruppe geschützt. Dies wird erreicht, indem L-Prolin mit Fmoc-Chlorid in Gegenwart einer Base wie Natriumcarbonat umgesetzt wird.

Einführung der 2,4-Difluorbenzyloxy-Gruppe: Das geschützte Prolin wird dann in Gegenwart einer Base wie Kaliumcarbonat mit 2,4-Difluorbenzyl-Bromid umgesetzt, um die 2,4-Difluorbenzyloxy-Gruppe einzuführen.

Reinigung: Das Endprodukt wird mit Techniken wie Säulenchromatographie gereinigt, um (4R)-1-Fmoc-4-(2,4-Difluorbenzyloxy)-L-Prolin in hoher Reinheit zu erhalten.

Industrielle Produktionsverfahren für diese Verbindung können die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Reaktionszeit, umfassen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren .

Analyse Chemischer Reaktionen

(4R)-1-Fmoc-4-(2,4-Difluorbenzyloxy)-L-Prolin kann verschiedene chemische Reaktionen eingehen, darunter:

Entschützung: Die Fmoc-Gruppe kann mit einer Base wie Piperidin entfernt werden, wodurch die freie Aminogruppe von Prolin freigelegt wird.

Substitutionsreaktionen: Die 2,4-Difluorbenzyloxy-Gruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Fluoratome durch andere Nukleophile ersetzt werden können.

Oxidation und Reduktion: Die Verbindung kann je nach den verwendeten Reagenzien und Bedingungen Oxidations- und Reduktionsreaktionen eingehen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Basen wie Piperidin für die Entschützung, Nukleophile für die Substitution und Oxidations- oder Reduktionsmittel für Redoxreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

(4R)-1-Fmoc-4-(2,4-Difluorbenzyloxy)-L-Prolin hat mehrere wissenschaftliche Forschungsanwendungen:

Peptidsynthese: Die Fmoc-Gruppe wird häufig in der Festphasenpeptidsynthese verwendet, um die Aminogruppe zu schützen, so dass die sequentielle Addition von Aminosäuren zur Bildung von Peptiden ermöglicht wird.

Medizinische Chemie: Die Einführung von Fluoratomen kann die metabolische Stabilität und Bioverfügbarkeit pharmazeutischer Verbindungen verbessern. Diese Verbindung kann als Baustein bei der Synthese von fluorierten Peptiden und Peptidomimetika verwendet werden.

Biologische Studien: Die Verbindung kann verwendet werden, um die Auswirkungen des Fluorsubstitutions auf die biologische Aktivität von prolinhaltigen Peptiden und Proteinen zu untersuchen.

Industrielle Anwendungen: Die Verbindung kann bei der Entwicklung neuer Materialien und Katalysatoren verwendet werden, die von den einzigartigen Eigenschaften fluorierter Verbindungen profitieren

Wirkmechanismus

Der Wirkmechanismus von (4R)-1-Fmoc-4-(2,4-Difluorbenzyloxy)-L-Prolin hängt von seiner spezifischen Anwendung ab. In der Peptidsynthese schützt die Fmoc-Gruppe die Aminogruppe und verhindert unerwünschte Nebenreaktionen. Die 2,4-Difluorbenzyloxy-Gruppe kann die Reaktivität und Stabilität der Verbindung beeinflussen, indem sie elektronenziehende Fluoratome einführt, die die Wechselwirkungen der Verbindung mit biologischen Zielmolekülen und Signalwegen beeinflussen können .

Wissenschaftliche Forschungsanwendungen

(4R)-1-Fmoc-4-(2,4-difluorobenzyloxy)-L-proline has several scientific research applications:

Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect the amino group, allowing for the sequential addition of amino acids to form peptides.

Medicinal Chemistry: The introduction of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds. This compound can be used as a building block in the synthesis of fluorinated peptides and peptidomimetics.

Biological Studies: The compound can be used to study the effects of fluorine substitution on the biological activity of proline-containing peptides and proteins.

Industrial Applications: The compound can be used in the development of new materials and catalysts that benefit from the unique properties of fluorinated compounds

Wirkmechanismus

The mechanism of action of (4R)-1-Fmoc-4-(2,4-difluorobenzyloxy)-L-proline depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. The 2,4-difluorobenzyloxy group can influence the compound’s reactivity and stability by introducing electron-withdrawing fluorine atoms, which can affect the compound’s interactions with biological targets and pathways .

Vergleich Mit ähnlichen Verbindungen

(4R)-1-Fmoc-4-(2,4-Difluorbenzyloxy)-L-Prolin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

(4R)-1-Fmoc-4-Hydroxy-L-Prolin: Diese Verbindung fehlt die 2,4-Difluorbenzyloxy-Gruppe, wodurch sie weniger stabil und möglicherweise weniger bioaktiv ist.

(4R)-1-Fmoc-4-(2,4-Dichlorbenzyloxy)-L-Prolin: Diese Verbindung hat Chloratome anstelle von Fluor, was ihre Reaktivität und biologischen Eigenschaften beeinflussen kann.

(4R)-1-Fmoc-4-(2,4-Difluorphenyl)-L-Prolin: Diese Verbindung hat eine Difluorphenyl-Gruppe anstelle einer Difluorbenzyloxy-Gruppe, was ihr chemisches und biologisches Verhalten beeinflussen kann

Durch den Vergleich dieser Verbindungen können Forscher die einzigartigen Eigenschaften von (4R)-1-Fmoc-4-(2,4-Difluorbenzyloxy)-L-Prolin hervorheben, wie z. B. seine verbesserte Stabilität und sein Potenzial für verschiedene Anwendungen.

Eigenschaften

Molekularformel |

C27H23F2NO5 |

|---|---|

Molekulargewicht |

479.5 g/mol |

IUPAC-Name |

4-[(2,4-difluorophenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C27H23F2NO5/c28-17-10-9-16(24(29)11-17)14-34-18-12-25(26(31)32)30(13-18)27(33)35-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-11,18,23,25H,12-15H2,(H,31,32) |

InChI-Schlüssel |

YOLNFSPPVRCLEH-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=C(C=C(C=C5)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide](/img/structure/B12299089.png)

![[(1S2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol](/img/structure/B12299099.png)

![tert-Butyl (4S)-4-((tert-butylsulfinyl)amino)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12299108.png)

![4-Fluoro-5-[2-(3-methylmorpholin-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]pyridin-2-amine](/img/structure/B12299124.png)

![9-Methylidene-4,5-dioxopyrano[3,2-c]quinoline-2-carboxylic acid](/img/structure/B12299129.png)

![(9R,11S,14S,16R,17R)-6,6,9-trifluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B12299137.png)

![4-Phenyl-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B12299144.png)